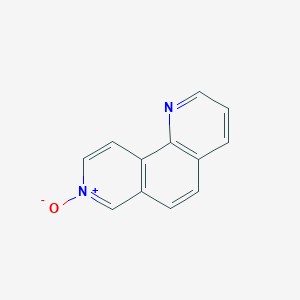

1,8-Phenanthroline, 8-oxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42948-70-9 |

|---|---|

Molecular Formula |

C12H8N2O |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

8-oxido-1,8-phenanthrolin-8-ium |

InChI |

InChI=1S/C12H8N2O/c15-14-7-5-11-10(8-14)4-3-9-2-1-6-13-12(9)11/h1-8H |

InChI Key |

GOLNXIDQBSDMMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=C(C=C2)C=[N+](C=C3)[O-])N=C1 |

Origin of Product |

United States |

Coordination Chemistry of 1,8 Phenanthroline, 8 Oxide As a Ligand

Ligand Characterization and Donor Atom Properties

1,8-Phenanthroline (B14745371), 8-oxide presents a fascinating case for ligand design, combining the rigid, planar structure of the phenanthroline backbone with the altered electronic and coordinating properties introduced by the N-oxide group. This modification significantly influences its interaction with metal centers.

Bidentate Coordination Mode through Nitrogen and Oxygen Atoms

A key feature of 1,8-Phenanthroline, 8-oxide as a ligand is its ability to act as a bidentate chelator. Unlike its parent molecule, 1,8-phenanthroline, which typically coordinates through its two nitrogen atoms, the 8-oxide derivative utilizes one of the heterocyclic nitrogen atoms and the oxygen atom of the N-oxide group to bind to a metal center. This N,O-bidentate coordination mode is a direct consequence of the electronic changes induced by the oxygen atom, which modifies the electron density and steric accessibility of the adjacent nitrogen.

Complex Formation with Transition Metal Ions

The interaction of this compound with transition metal ions is a central aspect of its coordination chemistry. The electronic properties of the metal ion, including its size, charge, and d-electron configuration, play a crucial role in determining the structure and stability of the resulting complexes.

Stoichiometry and Preferred Coordination Geometries (e.g., Octahedral)

The stoichiometry of the complexes formed between this compound and transition metal ions can vary depending on the metal-to-ligand ratio and the coordination preferences of the metal. Commonly, transition metals that favor a coordination number of six will form complexes with an octahedral geometry. In such cases, multiple ligands of this compound can coordinate to the metal center, or a combination of the phenanthroline N-oxide ligand and other co-ligands (such as water, halides, or other neutral donors) can satisfy the coordination sphere of the metal. For instance, complexes with a 1:2 or 1:3 metal-to-ligand ratio are plausible, leading to species such as [M(1,8-phen-8-O)₂X₂] or [M(1,8-phen-8-O)₃]ⁿ⁺, where X represents a monodentate co-ligand.

Factors Influencing Complex Stability, Lability, and Selectivity

The stability of transition metal complexes with this compound is influenced by a combination of factors. The inherent basicity of the coordinating nitrogen and oxygen atoms, the chelate effect, and the nature of the metal ion are all significant. The Irving-Williams series, which predicts the relative stabilities of complexes of divalent first-row transition metals, can provide a general guideline. Furthermore, the steric bulk of the ligand can influence both the stability and the lability of the complexes. The introduction of the N-oxide group can also lead to selectivity for certain metal ions over others compared to the parent phenanthroline ligand, driven by the hard-soft acid-base (HSAB) principle, where the harder oxygen donor may favor coordination to harder metal ions.

Interactions with Main Group and Lanthanide Metal Centers

The coordination chemistry of this compound extends beyond transition metals to include interactions with main group and lanthanide metal centers. These interactions are often governed by different principles, primarily electrostatic forces due to the typically harder nature of these metal ions.

The oxygen donor of the N-oxide group is expected to have a strong affinity for hard Lewis acids, such as the ions of main group metals (e.g., Mg²⁺, Ca²⁺, Al³⁺) and lanthanides (e.g., La³⁺, Eu³⁺, Tb³⁺). The coordination of this compound to lanthanide ions is of particular interest due to the potential for the ligand to act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which can then result in characteristic luminescence. The stoichiometry of these complexes is often influenced by the larger ionic radii of the lanthanide ions, which can accommodate higher coordination numbers.

Influence of the N-Oxide Moiety on Metal Binding Affinity and Electronic Structure of Complexes

The N-oxide group in this compound acts as a powerful modulator of the ligand's coordination properties. Its influence is twofold: it introduces an additional donor atom (oxygen) and alters the electronic landscape of the aromatic system. These changes have profound implications for the metal binding affinity and the electronic structure of the formed complexes.

Enhanced Metal Binding Affinity and Versatility in Coordination Modes:

The presence of the N-oxide oxygen alongside the nitrogen atoms of the phenanthroline ring expands the coordination possibilities of the ligand. While the parent 1,8-phenanthroline typically acts as a bidentate N,N'-donor, the 8-oxide derivative can coordinate to metal ions in several ways:

Monodentate Coordination: Through either a nitrogen or the N-oxide oxygen atom.

Bidentate Chelation: Forming a stable chelate ring by coordinating through a nitrogen and the N-oxide oxygen.

Bridging Ligand: Linking two or more metal centers.

This versatility allows for the formation of a wider array of complex structures, including mononuclear, binuclear, and polynuclear species. The chelate effect, particularly through N,O-coordination, often leads to enhanced thermodynamic stability of the resulting complexes compared to those formed with monodentate ligands.

Perturbation of Electronic Structure:

The electron-withdrawing nature of the N-oxide group significantly impacts the electronic structure of the phenanthroline ring. This influence is evident in the spectroscopic properties of the free ligand and its metal complexes.

Infrared (IR) Spectroscopy: The N-O stretching vibration is a key diagnostic tool in the IR spectra of this compound and its complexes. The position of this band is sensitive to the coordination environment. Upon coordination of the N-oxide oxygen to a metal ion, the N-O bond is weakened, resulting in a shift of the ν(N-O) band to a lower frequency (wavenumber). The magnitude of this shift can provide an indication of the strength of the metal-oxygen bond.

Electronic Absorption (UV-Vis) Spectroscopy: The electronic transitions within the phenanthroline ring system are altered by the N-oxide group. The π → π* and n → π* transitions of the aromatic system are typically shifted in energy upon N-oxidation and further upon coordination to a metal ion. These shifts provide insights into the electronic interactions between the ligand and the metal center. In metal complexes, the appearance of new absorption bands, often in the visible region, can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The energies of these charge transfer bands are directly related to the electronic structure of the complex, including the oxidation state of the metal and the nature of the metal-ligand bonding.

Comparative Analysis with Parent 1,8-Phenanthroline:

To fully appreciate the influence of the N-oxide moiety, a comparison with the coordination chemistry of the parent 1,8-phenanthroline is instructive. Metal complexes of 1,8-phenanthroline are well-studied, and they typically feature N,N'-chelation. The introduction of the N-oxide group in the 8-position offers an alternative or additional coordination site, leading to complexes with different stoichiometries, geometries, and electronic properties. For instance, the ability of the N-oxide to act as a bridging ligand can facilitate the formation of polynuclear complexes that are not readily accessible with the parent phenanthroline.

Interactive Data Table: Spectroscopic Data of a Hypothetical Metal Complex of this compound

To illustrate the concepts discussed, the following interactive table presents hypothetical spectroscopic data for a metal complex of this compound, denoted as [M(1,8-phen-8-O)₂X₂].

| Spectroscopic Technique | Free Ligand (1,8-phen-8-O) | [M(1,8-phen-8-O)₂X₂] Complex | Interpretation of Changes upon Coordination |

| IR Spectroscopy (cm⁻¹) | |||

| ν(N-O) | ~1250 | ~1220 | Shift to lower frequency indicates coordination of the N-oxide oxygen to the metal center. |

| ν(C=N) | ~1600 | ~1580 | Shift to lower frequency suggests coordination of a ring nitrogen atom. |

| UV-Vis Spectroscopy (nm) | |||

| π → π | ~280 | ~285 | Small red shift due to perturbation of the phenanthroline π-system upon coordination. |

| n → π | ~350 | ~360 | Red shift consistent with involvement of non-bonding electrons in coordination. |

| Charge Transfer Band | Not Applicable | ~450 | Appearance of a new band in the visible region, likely of LMCT or MLCT character, indicating electronic communication between the metal and the ligand. |

Spectroscopic and Structural Elucidation of 1,8 Phenanthroline, 8 Oxide and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

Further experimental research is required to elucidate the specific spectroscopic and structural properties of 1,8-Phenanthroline (B14745371), 8-oxide and its coordination complexes.

Elucidation of Molecular Structures and Dynamics in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. For phenanthroline N-oxides, 1D NMR (¹H and ¹³C) and 2D correlation techniques are employed to confirm the successful synthesis and purity of the compounds. nih.gov The chemical shifts of protons and carbons in the aromatic rings are sensitive to the electronic environment, which changes upon N-oxidation and subsequent coordination to a metal ion. nih.gov

Paramagnetic NMR Studies of Open-Shell Metal Complexes

When 1,8-phenanthroline, 8-oxide coordinates to a paramagnetic metal ion (one with unpaired electrons), paramagnetic NMR spectroscopy becomes an exceptionally powerful tool for probing the structure and electronic properties of the resulting open-shell complex. vu.ltnih.gov The unpaired electrons on the metal cause large shifts in the NMR signals of the ligand nuclei, known as hyperfine shifts. nih.gov The magnitude and sign of these shifts are highly sensitive to the distance and geometric arrangement of the nuclei relative to the metal center. vu.lt

This technique allows for the characterization of complexes with various d-electron configurations (e.g., Cr³⁺ (d³), Fe³⁺ (d⁵), Co²⁺ (d⁷), Ni²⁺ (d⁸)). vu.lt By analyzing the shifted and often broadened signals, researchers can:

Determine the stoichiometry of the metal-ligand complexes in solution (e.g., 1:1 vs 1:2). vu.lt

Investigate the stability of the complexes across a range of pH values. vu.lt

Study ligand exchange reactions and the kinetic lability of the complexes. vu.lt

For example, ¹H NMR studies on tris(phenanthroline) complexes with paramagnetic Ni(II) and Cr(III) have been used to calculate the distances between the metal center and various protons on a bound oligonucleotide, providing detailed structural models of the interaction in solution. nih.gov

Mass Spectrometry Techniques (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing coordination and organometallic compounds, as it can transfer intact complex ions from solution to the gas phase. researchgate.netuvic.ca

Confirmation of Molecular Weight and Fragmentation Patterns

ESI-MS is routinely used to confirm the molecular weight of phenanthroline N-oxide ligands and their metal complexes. nih.gov The resulting mass spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ for the protonated ligand). For 1,10-phenanthroline-1-N-oxide (C₁₂H₈N₂O), the calculated m/z for the [M+H]⁺ ion is 197.0709, which is confirmed by experimental ESI-MS data (found: 197.0712). nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion. nih.govlibretexts.org In this technique, the ion of interest is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The way a molecule fragments provides a fingerprint that can help confirm its structure. chemguide.co.uk For metal complexes, fragmentation often involves the sequential loss of ligands or counter-ions, providing information about the lability of the coordination bonds and the composition of the coordination sphere. nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique has been applied to various phenanthroline N-oxide derivatives and their metal complexes to obtain detailed structural information. nih.govresearchgate.net

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray analysis provides precise measurements of bond lengths, bond angles, and dihedral angles, defining the exact geometry of the molecule and its coordination environment around a metal center. mdpi.com For instance, in the crystal structures of metal complexes containing 1,10-phenanthroline (B135089) N-oxide, the coordination geometry around the metal ion (e.g., distorted octahedral or trigonal-bipyramidal) is unequivocally established. researchgate.netiucr.org

The N-O bond distance in phenanthroline mono-N-oxides is a key parameter, typically measuring around 1.30 Å. nih.gov The table below presents representative bond lengths for a related phenanthroline N-oxide derivative, illustrating the type of data obtained from X-ray diffraction studies.

| Bond | Length (Å) |

| N1-O1 | 1.306(2) |

| C12-N1 | 1.361(3) |

| C2-N2 | 1.311(3) |

| C10-N2 | 1.363(3) |

| Data for 6-chloro-1,10-phenanthroline-1-N-oxide hydrate, a representative phenanthroline mono-N-oxide. nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. core.ac.ukmdpi.comrsc.org For phenanthroline-based structures, these interactions are critical for the formation of stable, ordered supramolecular assemblies. researchgate.net

Key interactions observed in the crystal structures of related compounds include:

Hydrogen Bonding: In hydrated crystal structures, water molecules often act as bridges, forming O-H···O or O-H···N hydrogen bonds that link complex cations, anions, and other solvent molecules into extended networks. researchgate.netmdpi.com

π-π Stacking: The planar aromatic ring systems of the phenanthroline ligands frequently engage in π-π stacking interactions, where the rings are layered on top of one another. These interactions are crucial in stabilizing the crystal packing. researchgate.netmdpi.com

The interplay of these forces dictates the final supramolecular architecture, which can range from simple dimers to complex 3D frameworks. researchgate.netresearchgate.net

Thermal Analysis Methods (Thermogravimetric Analysis, Differential Thermal Analysis)

Characterization of Thermal Stability and Decomposition Pathways of Coordination Compounds

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data from Thermogravimetric Analysis (TGA) or Differential Thermal Analysis (DTA) for coordination compounds of this compound could be located. Research on the thermal properties of metal complexes containing phenanthroline ligands has predominantly focused on the more common isomer, 1,10-phenanthroline, and its N-oxide derivatives.

While the thermal behavior of these analogous 1,10-phenanthroline complexes has been studied, providing insights into their stability and decomposition patterns, this information cannot be directly extrapolated to complexes of this compound due to potential differences in coordination geometry, steric hindrance, and electronic effects arising from the different nitrogen atom positions.

Therefore, a detailed discussion, including data tables and specific decomposition pathways for metal complexes of this compound, cannot be provided at this time due to the absence of published research in this specific area. Further experimental investigation is required to elucidate the thermal properties of these particular compounds.

Mechanistic Studies and Reaction Kinetics Involving 1,8 Phenanthroline, 8 Oxide

Oxidation-Reduction Pathways in Metal-Ligand Systems

Redox-active ligands like 1,8-phenanthroline (B14745371), 8-oxide play a crucial role in tuning the electronic properties and reactivity of metal centers. These ligands can accept or release electrons, thereby stabilizing different oxidation states of the metal and facilitating electron transfer processes. In metal complexes, the phenanthroline mono-N-oxide ligand can influence the redox potential of the metal center and participate directly in electron transfer reactions.

Studies on related 1,10-phenanthroline (B135089) complexes have shown that the ligand's electronic properties significantly impact the redox behavior of the metal complex. For instance, the reduction potentials of a series of phenanthroline free ligands show a linear relationship with the formal reduction potential of the corresponding metal-phenanthroline complexes. This indicates that the ligand's electronic character directly influences the ease with which the metal center can be oxidized or reduced.

In the context of oxidation reactions, phenanthroline N-oxides can act as oxygen atom donor ligands. For example, the reaction of 1,10-phenanthroline N-oxide with a dimethylplatinum(II) complex leads to the formation of a platinum(IV) complex through oxidative addition, demonstrating the ligand's role in facilitating a change in the metal's oxidation state. researchgate.net Furthermore, the N-oxide functional group can influence the reaction pathways, as seen in the decomposition of tris(1,10-phenanthroline)iron(II) and -iron(III) complexes, where 1,10-phenanthroline mono-N-oxide is a central intermediate.

The presence of the N-oxide group can also affect the ligand field splitting in metal complexes. Oxidation of a related leucoverdazyl ligand system resulted in an increase in the octahedral ligand field splitting, suggesting an increase in the pi-acceptor character of the ligand upon oxidation. frontiersin.org This change in ligand field can, in turn, affect the kinetic and thermodynamic parameters of redox reactions involving the metal complex.

Kinetic studies of electron transfer reactions involving phenanthroline-type ligands and their metal complexes provide valuable insights into the reaction mechanisms. These reactions can proceed through either outer-sphere or inner-sphere pathways. In an outer-sphere mechanism, the coordination spheres of the reactants remain intact during the electron transfer process. researchgate.net In contrast, an inner-sphere mechanism involves the formation of a bridged intermediate between the two metal centers, with a ligand from one complex acting as a bridge for electron transfer.

The rates of electron transfer reactions are influenced by several factors, including the nature of the metal ions, the ligands, and the solvent. For instance, the oxidation of various iron(II)-phenanthroline complexes by cerium(IV) has been investigated, and the results were discussed in the context of the Marcus theory of electron-transfer reactions. acs.org This theory relates the rate of an outer-sphere electron transfer reaction to the standard free energy change of the reaction and the self-exchange rates of the reactants.

The influence of added ions on the reaction rate can also provide clues about the mechanism. Catalytic or inhibitory effects of added ions are often characteristic of an outer-sphere mechanism, where the added ions can interact with the reactants and affect the approach distance and electrostatic interactions. researchgate.net

Kinetic data from various studies on electron transfer reactions involving phenanthroline complexes are summarized in the table below.

| Reactants | Oxidant | Conditions | Rate Constant (k) | Mechanism |

| [Fe(phen)₃]²⁺ | Ce(IV) | H₂SO₄ | - | Outer-sphere |

| [Cr(phen)Cl₂(H₂O)₂]⁺ | Periodate | Aqueous Acid | Varies with pH | Inner-sphere |

| [Cu(phen)₂]⁺ | O₂ | Aqueous | - | - |

| [Cu(phen)₂]⁺ | H₂O₂ | Aqueous | - | - |

Ligand Exchange and Dissociation Mechanisms in Coordination Complexes

Ligand substitution reactions in coordination complexes can proceed through several mechanisms, including dissociative (D), associative (A), and interchange (I) pathways. dalalinstitute.com The operative mechanism is influenced by factors such as the nature of the metal ion, the leaving group, the entering ligand, and the steric and electronic properties of the co-ligands. uci.edu

In a dissociative mechanism , the rate-determining step is the cleavage of the metal-ligand bond to form an intermediate with a lower coordination number. The rate of a dissociative reaction is primarily dependent on the concentration of the initial complex and is largely independent of the nature and concentration of the entering ligand. libretexts.org

Conversely, in an associative mechanism , the entering ligand first coordinates to the metal center to form an intermediate with a higher coordination number, followed by the departure of the leaving group. The rate of an associative reaction is dependent on the concentrations of both the initial complex and the entering ligand. youtube.com

The interchange mechanism is a concerted process where the entering ligand attacks the metal center as the leaving group departs, without the formation of a distinct intermediate. Interchange mechanisms can be further classified as dissociative interchange (Id) or associative interchange (Ia), depending on the degree of bond breaking or bond making in the transition state. dalalinstitute.com

For octahedral complexes, which are common for many transition metals, ligand substitution reactions often proceed through a dissociative or interchange dissociative mechanism. dalalinstitute.com This is particularly true for 18-electron complexes where an associative pathway would lead to an unstable 20-electron intermediate. libretexts.org

The presence of the N-oxide group in 1,8-phenanthroline, 8-oxide can influence the lability of other ligands in a coordination complex. The electronic and steric properties of the N-oxide ligand can affect the strength of the metal-ligand bonds and the stability of the transition state in a substitution reaction. For example, the replacement of one chrysin ligand by phenanthroline in an oxidovanadium(IV) complex was shown to occur, demonstrating the feasibility of ligand exchange involving phenanthroline-type ligands. mdpi.com

Influence of pH and Solvent on Reaction Dynamics and Equilibria

For instance, in the oxidation of 1,10-phenanthroline by peroxomonosulfate ion, the reaction rate is highly pH-dependent. nih.gov In acidic solutions, the reaction is slow and yields only the mono-N-oxide, as the protonated substrate is less susceptible to oxidative attack. nih.gov Conversely, at neutral pH, various oxidation products are formed. nih.gov This demonstrates that controlling the pH is crucial for selective synthesis and for modulating reaction rates.

The acid dissociation constants (pKa) of phenanthroline derivatives and their N-oxides are important parameters that govern their behavior in solution. The protonated form of 1,10-phenanthroline-mono-N-oxide is stabilized by a strong intramolecular hydrogen bond, which reduces the driving force for acid dissociation. nih.gov

The nature of the solvent also plays a critical role in reaction dynamics. Solvent properties such as polarity, viscosity, and coordinating ability can influence the rates of electron transfer and ligand exchange reactions. For example, the solvent can affect the stability of the reactants, products, and transition states, as well as the solvation of ions.

Reaction Pathways in Derivatization, including Electrophilic Aromatic Substitution on Precursors

The synthesis of this compound and its derivatives often involves multi-step reaction pathways. A key reaction in the synthesis of substituted phenanthrolines is electrophilic aromatic substitution (EAS) on the phenanthroline core or its precursors. masterorganicchemistry.com

Electrophilic aromatic substitution proceeds through a two-step mechanism. In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks an electrophile, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org In the second, fast step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The position of substitution on the phenanthroline ring is directed by the existing substituents. The nitrogen atoms in the phenanthroline ring are deactivating and generally direct incoming electrophiles to the meta positions relative to the nitrogen atoms.

Computational Chemistry and Theoretical Modeling of 1,8 Phenanthroline, 8 Oxide Systems

Density Functional Theory (DFT) Calculations for Ground State Properties

Molecular Geometry Optimization and Electronic Structure Analysis

A foundational step in the computational study of any molecule is the optimization of its molecular geometry to find the lowest energy conformation. For 1,8-Phenanthroline (B14745371), 8-oxide, this would involve using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to calculate key structural parameters. The expected output would be precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the N-oxide group on the phenanthroline framework. The introduction of the oxygen atom would likely lead to slight distortions from the planarity of the parent phenanthroline molecule, which would be quantifiable through these calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. A DFT calculation would provide the energy levels of these orbitals and the resulting HOMO-LUMO energy gap. This energy gap is a critical parameter that influences the molecule's electronic absorption and emission properties, as well as its chemical reactivity and kinetic stability. For 1,8-Phenanthroline, 8-oxide, it would be anticipated that the N-oxide group would influence the energy and localization of these orbitals compared to the parent phenanthroline.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified, which correspond to electrophilic and nucleophilic sites, respectively. For this compound, an ESP map would clearly show the electron-rich region around the oxygen atom of the N-oxide group and the electron-deficient regions of the aromatic system, offering insights into its intermolecular interaction capabilities.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Prediction of Electronic Absorption and Emission Spectra

TD-DFT is a powerful method for calculating the excited state properties of molecules and predicting their electronic absorption (UV-Vis) and emission spectra. By simulating the electronic transitions between the ground and excited states, TD-DFT can provide information on the transition energies (wavelengths), oscillator strengths (intensities), and the nature of the transitions (e.g., π-π* or n-π*). For this compound, TD-DFT calculations would be instrumental in understanding how the N-oxide functionalization affects its photophysical properties.

Investigation of Intramolecular Charge Transfer Characteristics

The introduction of the N-oxide group, which can act as both a σ-electron-withdrawing and π-electron-donating group, can induce intramolecular charge transfer (ICT) upon photoexcitation. TD-DFT calculations can be employed to analyze the nature of the excited states and to quantify the extent of charge transfer. This is often achieved by examining the changes in electron density distribution between the ground and excited states and by analyzing the molecular orbitals involved in the electronic transitions. Understanding the ICT characteristics is vital for designing molecules with specific photophysical properties for various applications.

While the methodologies for these computational investigations are well-established, the specific application to this compound and the resulting detailed data are not currently available in published literature. The scientific community would benefit from such a study to complete the understanding of the electronic and photophysical properties of the full family of phenanthroline N-oxides.

Advanced Computational Methods for Reaction Mechanism Elucidation and Transition State Analysis

No specific research data is available for this compound in this area. General computational methods that would be applied for such an analysis include Density Functional Theory (DFT) and ab initio calculations to map potential energy surfaces, locate transition states, and calculate activation energies. Techniques such as Intrinsic Reaction Coordinate (IRC) analysis are typically used to confirm the connection between a transition state and the corresponding reactants and products. However, no published studies have applied these methods to elucidate the reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Solution Behavior and Ligand-Metal Interactions

There are no available studies that have conducted molecular dynamics (MD) simulations specifically on this compound. Such simulations would be invaluable for understanding its behavior in different solvents, its conformational dynamics, and its interaction with metal ions. MD simulations, often employing force fields tailored to the specific molecule, can provide insights into solvation shells, binding affinities with metal centers, and the dynamic nature of the resulting complexes. Despite the potential for such studies, the scientific literature does not currently contain this information for this compound.

Based on a comprehensive search of available literature, there is currently insufficient specific data regarding the applications of the chemical compound This compound and its complexes in the fields of advanced materials and catalysis as outlined in the requested structure.

The vast majority of published research focuses on the more common isomer, 1,10-phenanthroline (B135089), and its derivatives. Consequently, detailed research findings, data tables, and mechanistic insights specifically for this compound in the areas of homogeneous and heterogeneous catalysis, as well as its integration into OLEDs, OPVs, photoluminescent probes, and supramolecular assemblies, are not available in the provided search results.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly pertaining to "this compound".

Applications of 1,8 Phenanthroline, 8 Oxide and Its Complexes in Advanced Materials and Catalysis

Applications in Chemical Sensing

The unique electronic and structural characteristics of 1,8-phenanthroline (B14745371), 8-oxide and its complexes make them promising candidates for the development of advanced chemical sensors. The presence of the N-oxide group, in conjunction with the rigid phenanthroline framework, allows for tailored interactions with a variety of analytes, leading to detectable changes in their physical and chemical properties.

Design Principles for Selective Recognition of Analytes

The selective recognition of a target analyte is a critical aspect of chemical sensor design. For sensors based on 1,8-phenanthroline, 8-oxide, selectivity is primarily achieved through the principles of coordination chemistry and supramolecular interactions. The design of these sensors involves the careful selection of the metal center, when used in a complex, and the potential for functionalization of the phenanthroline ring to create a specific binding pocket for the analyte of interest.

The N-oxide moiety in this compound introduces a localized region of high electron density and a potential coordination site, which can influence the binding affinity and selectivity for certain metal ions and other electron-deficient species. The design principles for achieving selective recognition are multifaceted and include:

Hard and Soft Acid-Base (HSAB) Theory: The choice of a metal ion to form a complex with this compound can be guided by the HSAB principle. The nitrogen atoms of the phenanthroline ring are borderline bases, while the oxygen atom of the N-oxide group is a hard base. This allows for the selective coordination of metal ions based on their hard or soft acid character. For instance, harder metal ions may show a preference for coordinating with the N-oxide oxygen, while borderline or softer metals may coordinate to the nitrogen atoms.

Steric Hindrance: The geometry of the this compound ligand can be exploited to introduce steric hindrance that favors the binding of analytes with a specific size and shape. The position of the N-oxide group and any additional substituents on the phenanthroline ring can create a pre-organized cavity that selectively accommodates the target analyte.

Functionalization of the Phenanthroline Ring: The introduction of specific functional groups onto the phenanthroline backbone can significantly enhance selectivity. These functional groups can participate in hydrogen bonding, electrostatic interactions, or π-π stacking with the analyte, thereby increasing the binding affinity and specificity. For example, the incorporation of crown ether moieties could lead to selectivity for alkali metal ions, while the addition of specific peptide sequences could target biological molecules.

Chelation Effect: The bidentate or potentially tridentate nature of this compound and its derivatives allows for the formation of stable chelate complexes with metal ions. The chelation effect, where a multidentate ligand binds to a central metal ion, results in a more stable complex than the corresponding monodentate ligands. This enhanced stability is a key factor in the selective recognition of metal ions.

Table 1: Design Principles for Selective Analyte Recognition

| Design Principle | Mechanism | Example of Application |

| Hard and Soft Acid-Base (HSAB) Theory | Matching the hardness or softness of the ligand's donor atoms with the analyte (metal ion). | Selective binding of hard metal ions to the N-oxide oxygen. |

| Steric Hindrance | Utilizing the 3D structure of the ligand to create size- and shape-selective binding sites. | Designing sensors for specific isomers of a molecule. |

| Ring Functionalization | Introducing groups that provide additional specific interactions with the analyte. | Incorporating hydrogen-bonding groups to recognize anions. |

| Chelation Effect | Formation of stable multi-ring structures upon binding to a metal ion. | High-affinity sensing of transition metal ions. |

Signal Transduction Mechanisms in Sensor Design

Once the selective recognition of an analyte has occurred, this binding event must be converted into a measurable signal. This process is known as signal transduction. For chemical sensors based on this compound, the primary signal transduction mechanisms are optical (fluorescence) and electrochemical.

Fluorescence-Based Sensing:

Many phenanthroline derivatives and their metal complexes are luminescent. researchgate.net The binding of an analyte can modulate the fluorescence properties of the this compound-based sensor through several mechanisms:

Chelation-Enhanced Fluorescence (CHEF): In the free ligand, non-radiative decay processes can quench fluorescence. Upon coordination with a metal ion, the rigidity of the molecule increases, which can suppress these non-radiative pathways and lead to a significant enhancement of the fluorescence intensity. researchgate.net This "turn-on" fluorescence response is a highly sensitive method for detecting the target metal ion.

Photoinduced Electron Transfer (PET): In a PET-based sensor, the phenanthroline N-oxide core can be linked to a fluorophore and a receptor unit. In the absence of the analyte, an electron transfer from a donor to the excited fluorophore quenches the fluorescence. The binding of the analyte to the receptor can inhibit this PET process, resulting in a "turn-on" fluorescent signal.

Fluorescence Resonance Energy Transfer (FRET): A FRET-based sensor would involve a donor fluorophore and an acceptor chromophore linked through the this compound platform. The binding of an analyte could induce a conformational change that alters the distance between the donor and acceptor, thereby modulating the FRET efficiency and leading to a ratiometric change in the fluorescence emission.

Luminescence Quenching: Conversely, the binding of certain analytes, particularly paramagnetic metal ions, can lead to quenching of the fluorescence of the phenanthroline N-oxide complex through energy or electron transfer processes. This "turn-off" response can also be utilized for analyte detection.

Electrochemical Sensing:

The redox properties of this compound and its metal complexes can be exploited for the development of electrochemical sensors. The binding of an analyte can cause a detectable change in the electrochemical behavior of the sensor molecule.

Voltammetry and Amperometry: The coordination of an analyte to a this compound-based sensor can alter its redox potential. This change can be monitored using techniques such as cyclic voltammetry or differential pulse voltammetry. The binding event can either facilitate or hinder the electron transfer process, leading to a shift in the peak potential or a change in the peak current.

Potentiometry: Ion-selective electrodes (ISEs) can be developed by incorporating this compound or its complexes into a membrane. The selective binding of the target ion at the membrane-solution interface generates a potential difference that is proportional to the concentration of the analyte.

Impedance Spectroscopy: The binding of an analyte to a sensor molecule immobilized on an electrode surface can alter the impedance of the electrode-electrolyte interface. This change in impedance can be measured and correlated to the analyte concentration.

Table 2: Signal Transduction Mechanisms in Sensor Design

| Transduction Mechanism | Principle | Type of Sensor |

| Chelation-Enhanced Fluorescence (CHEF) | Increased molecular rigidity upon analyte binding reduces non-radiative decay, enhancing fluorescence. researchgate.net | Optical (Fluorescence) |

| Photoinduced Electron Transfer (PET) | Analyte binding inhibits the quenching of a fluorophore by an electron transfer process. | Optical (Fluorescence) |

| Fluorescence Resonance Energy Transfer (FRET) | Analyte-induced conformational change alters the energy transfer efficiency between a donor and acceptor. | Optical (Fluorescence) |

| Voltammetry/Amperometry | Analyte binding shifts the redox potential or changes the current of the sensor molecule. | Electrochemical |

| Potentiometry | Selective ion binding at a membrane interface generates a measurable potential difference. | Electrochemical |

Concluding Remarks and Future Perspectives in 1,8 Phenanthroline, 8 Oxide Research

Current Challenges and Limitations in Synthetic Accessibility and Controlled Functionalization

The advancement of research into 1,8-Phenanthroline (B14745371), 8-oxide is currently hampered by significant challenges in its synthesis and subsequent functionalization.

Synthetic Accessibility: The primary hurdle is the multi-step and often low-yielding synthesis of the parent 1,8-phenanthroline scaffold itself. Unlike the more direct synthetic routes available for 1,10-phenanthroline (B135089), the preparation of the 1,8-isomer is more complex. This inherent difficulty in obtaining the precursor molecule directly impacts the accessibility of its N-oxide derivative. The subsequent N-oxidation step, while generally straightforward for many N-heterocycles, presents its own set of challenges. Achieving selective mono-oxidation at the 8-position without side reactions or the formation of the di-N-oxide requires careful control of reaction conditions, such as the choice of oxidant and reaction stoichiometry.

Controlled Functionalization: Introducing substituents onto the phenanthroline core in a controlled and predictable manner is a significant challenge. acs.orgnih.gov The electronic properties of the 1,8-phenanthroline ring are not as well-studied as those of the 1,10-isomer, making it difficult to predict the regioselectivity of electrophilic or nucleophilic substitution reactions. acs.org The presence of the N-oxide group further complicates this, as it can alter the reactivity of the aromatic rings. Developing robust methodologies for direct C-H functionalization, a technique that has seen success with 1,10-phenanthrolines, is crucial for the targeted synthesis of derivatives of 1,8-Phenanthroline, 8-oxide with tailored properties. acs.org A significant limitation in functionalizing phenanthroline derivatives is their strong chelating nature, which can interfere with transition metal-catalyzed cross-coupling reactions by sequestering the metal catalyst. researchgate.net

| Challenge Category | Specific Limitation | Implication for Research |

| Synthesis | Complex, multi-step synthesis of the 1,8-phenanthroline precursor. | Limits the availability of starting material for N-oxide synthesis. |

| Difficulty in achieving selective mono-N-oxidation at the 8-position. | Leads to lower yields and purification challenges. | |

| Functionalization | Poorly understood regioselectivity of substitution reactions. | Makes the targeted synthesis of derivatives difficult. |

| Interference of the phenanthroline core with metal-catalyzed reactions. researchgate.net | Restricts the use of powerful cross-coupling methods. | |

| Lack of established protocols for direct C-H functionalization. acs.org | Hinders the efficient creation of a library of functionalized compounds. |

Emerging Trends in N-Oxide Ligand Design and Their Broader Chemical Utility

The field of ligand design is increasingly recognizing the value of N-oxides for imparting unique properties to metal complexes. rsc.orgrsc.org These trends offer a promising outlook for the utility of this compound.

Heterocyclic N-oxides have gained prominence as a versatile class of compounds with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities. nih.gov The N-oxide motif can serve as a bioisosteric replacement for a carbonyl group, enhancing hydrogen bonding interactions. nih.gov

Modulation of Electronic Properties: The N-oxide group is a strong electron-donating group, which can significantly alter the electronic properties of the phenanthroline ligand. This can be exploited to fine-tune the redox potential and photophysical properties of its metal complexes. For instance, in the context of photocatalysis or emissive materials, the ability to control the energy levels of the ligand's frontier orbitals is highly desirable. chemicalbook.com

Enhanced Coordination and Flexibility: The N-oxide moiety introduces an additional donor atom (oxygen) and can impart greater flexibility to the ligand backbone compared to the parent phenanthroline. rsc.orgrsc.org This can lead to the formation of novel coordination geometries and supramolecular structures. rsc.orgrsc.org Research on other N-oxide-containing ligands has shown their ability to form unique dinuclear double helicates and tetranuclear cyclic helicates, structures not accessible with the unoxidized ligands. rsc.orgrsc.org

Applications in Asymmetric Catalysis: Chiral N-oxides have emerged as powerful ligands in asymmetric catalysis. The development of chiral derivatives of this compound could open new avenues in this field. The N-oxide can act as a Lewis base to activate substrates or as a coordinating group to create a well-defined chiral environment around a metal center.

The broader chemical utility of heterocyclic N-oxides is expanding, with applications in medicine and materials science. acs.org They can improve the solubility and membrane permeability of drugs and are being explored for the development of hypoxia-activated prodrugs. acs.org

Prospective Areas for Interdisciplinary Research and Materials Innovation

The unique characteristics of this compound make it a promising candidate for a range of interdisciplinary applications, particularly in materials science.

Luminescent Materials and Sensors: Phenanthroline derivatives are well-known for their use in luminescent materials, such as in organic light-emitting diodes (OLEDs) and as probes for metal ions. chemicalbook.com The introduction of the N-oxide group can modulate the emission wavelength and quantum efficiency of these materials. The asymmetry of the 1,8-isomer could lead to interesting photophysical properties, such as solvent-dependent emission (solvatochromism), making it a candidate for use in chemical sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of this compound to act as a bridging or chelating ligand makes it a potential building block for coordination polymers and MOFs. chemicalbook.com The asymmetry of the ligand could lead to the formation of non-centrosymmetric structures, which are of interest for applications in nonlinear optics and ferroelectricity. The N-oxide functionality can also serve as a site for post-synthetic modification within a MOF, allowing for the introduction of other functional groups.

Catalysis: Metal complexes of phenanthroline are used in a variety of catalytic reactions. The modified electronic properties and coordination environment provided by the N-oxide group in this compound could lead to catalysts with enhanced activity or selectivity. Potential areas of application include oxidation catalysis, where the N-oxide itself could act as an oxygen transfer agent, and polymerization catalysis.

Potential for Rational Design of Novel Functional Materials Based on the this compound Motif

The concept of "rational design" involves the targeted creation of molecules and materials with specific, desired properties. chemeurope.comazom.com The this compound motif offers several features that can be exploited in a rational design approach.

Tuning Material Properties through Substitution: A key strategy in rational design is the systematic modification of a core structure to tune its properties. By developing reliable methods for the functionalization of the this compound core, it will be possible to create a library of ligands with varying steric and electronic properties. For example, the introduction of electron-withdrawing or -donating groups at specific positions on the aromatic rings could be used to predictably alter the absorption and emission spectra of luminescent materials.

Computational Chemistry as a Predictive Tool: Advances in computational chemistry, including density functional theory (DFT), can be used to predict the geometric, electronic, and photophysical properties of this compound and its metal complexes. nih.gov These computational studies can guide the selection of substituents and metal ions to achieve desired material properties, thereby reducing the need for extensive trial-and-error synthesis. For instance, computations can help predict the selectivity of ligands for specific metal ions, which is crucial for applications in separations and sensing. nih.gov

Self-Assembly and Supramolecular Chemistry: The asymmetric nature of this compound can be harnessed to direct the self-assembly of complex supramolecular architectures. By carefully designing the substituents on the ligand, it may be possible to control the formation of specific structures, such as helicates, catenanes, and rotaxanes, with potential applications in molecular machines and smart materials.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,8-Phenanthroline, 8-oxide?

The compound is typically synthesized via oxidation of its parent heterocycle using peroxy acids (e.g., peracetic acid) under controlled reflux conditions. Post-synthesis purification often involves recrystallization from ethanol or acetonitrile to achieve high purity. This method is analogous to protocols for 1,8-naphthyridine N-oxides, where oxidation efficiency depends on solvent polarity and reaction temperature .

Q. How can the purity and structural integrity of this compound be validated?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and oxidation state.

- X-ray crystallography for unambiguous structural elucidation, particularly for coordination complexes.

- Infrared spectroscopy to identify functional groups like N-O stretches (~1,250–1,350 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances reliability .

Q. What experimental approaches determine the stoichiometry of metal complexes involving this compound?

Use Job’s method of continuous variation with UV-Vis spectroscopy to identify ligand-to-metal ratios. For example, titrate Fe(II) ions with the ligand and monitor absorbance at λmax (~510 nm for phenanthroline derivatives). The inflection point in mole fraction plots reveals the dominant complex (e.g., 1:2 or 1:3 ratios) .

Advanced Research Questions

Q. How does thermal stability impact the application of this compound in high-temperature reactions?

Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to measure decomposition temperatures and enthalpy changes. For instance, anhydrous 1,10-phenanthroline derivatives exhibit melting points ~117°C and decompose above 250°C, data that can guide solvent selection and reaction design .

Q. How should researchers address contradictions in reported toxicity or reactivity data for this compound?

Discrepancies often arise from assay conditions (e.g., in vitro vs. in vivo). Validate findings using:

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives?

Employ response surface methodology (RSM) with central composite designs to model interactions between variables (e.g., temperature, pressure, molar ratios). For example, RSM improved 1,8-cineole separation efficiency in distillation by 15% when optimizing temperature (80–120°C) and pressure (0.1–1.0 mbar) .

Methodological Notes

- Data Validation : Always correlate experimental results (e.g., NMR, DSC) with computational models (DFT, molecular dynamics) to resolve structural ambiguities .

- Contradiction Mitigation : Replicate studies under standardized conditions (e.g., pH, ionic strength) and use high-purity reagents to minimize variability .

- Safety Protocols : Follow guidelines for handling reactive intermediates, including PPE (gloves, goggles) and waste disposal protocols for N-oxide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.